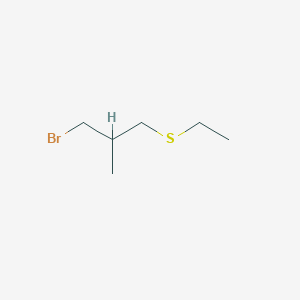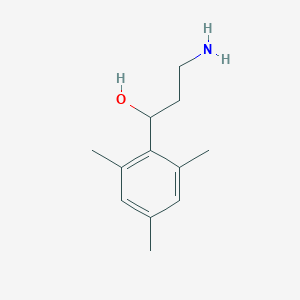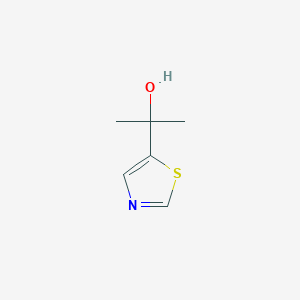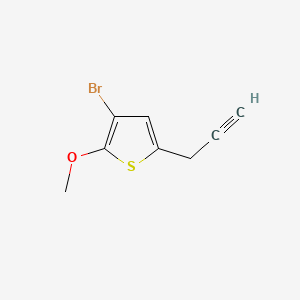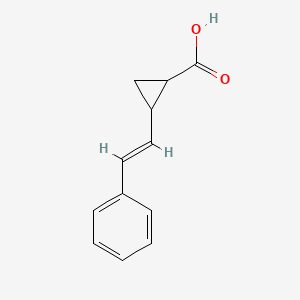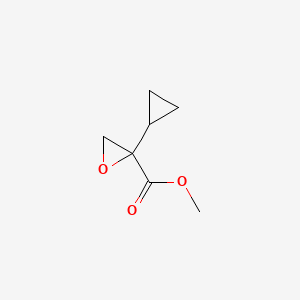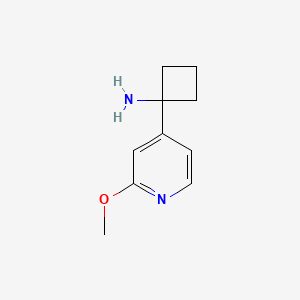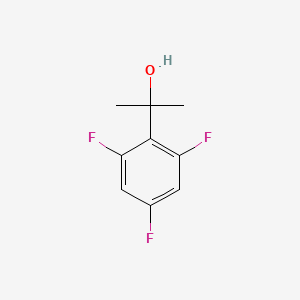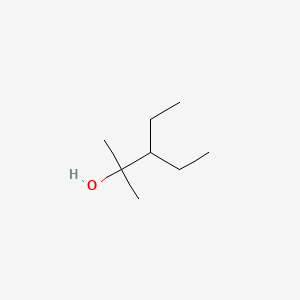![molecular formula C9H6F4O B13601436 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to a benzene ring, along with an acetaldehyde functional group (-CHO). The molecular formula of this compound is C9H6F4O, and it has a molecular weight of 206.14 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde can be achieved through various synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as 3-fluoro-4-(trifluoromethyl)benzene, followed by formylation to introduce the acetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process .
化学反应分析
Types of Reactions
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetic acid.
Reduction: Formation of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, materials, and specialty chemicals
作用机制
The mechanism of action of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The acetaldehyde group can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
2-(3-(Trifluoromethyl)phenyl)acetaldehyde: Similar structure but lacks the fluoro group.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but lacks the fluoro group and acetaldehyde group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring
Uniqueness
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde is unique due to the presence of both the trifluoromethyl and fluoro groups on the benzene ring, along with the acetaldehyde functional group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H6F4O |
|---|---|
分子量 |
206.14 g/mol |
IUPAC 名称 |
2-[3-fluoro-4-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6F4O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,4-5H,3H2 |
InChI 键 |
ONXNDPAFPBSAFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC=O)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


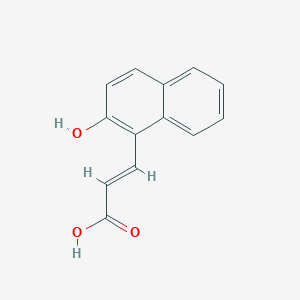
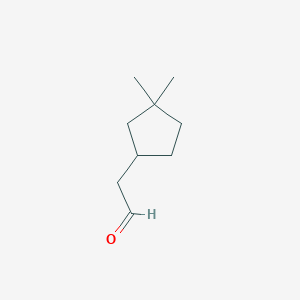
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
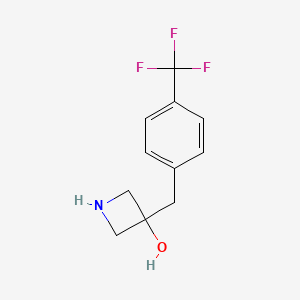
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
